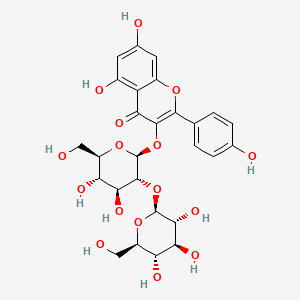

kaempferol 3-O-sophoroside

Description

Sophoraflavonoloside has been reported in Equisetum arvense, Glycine max, and other organisms with data available.

isolated from leaves of Cassia alata

Structure

3D Structure

Properties

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,25-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZDFKLGDGSGEO-UJECXLDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941769 | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19895-95-5, 30373-88-7 | |

| Record name | Kaempferol 3-O-sophoroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19895-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol 3-O-sophoroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019895955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavone, 3,4',5,7-tetrahydroxy-, 3-(glucosylglucoside) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030373887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOPHORAFLAVONOLOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C1196Z645 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Kaempferol 3-O-sophoroside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol 3-O-sophoroside, a significant flavonoid glycoside, has garnered considerable attention within the scientific community for its potential therapeutic applications, including its anti-inflammatory, analgesic, and antidepressant properties. This technical guide provides an in-depth overview of the natural sources, distribution, and quantification of this compound. It further details the experimental protocols for its extraction and analysis and elucidates the key signaling pathways through which it exerts its biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound is distributed across a variety of plant species. Its presence has been confirmed in the flowers of Sophora japonica L., the floral bio-residues (tepals) of Crocus sativus L. (saffron), the leaves of cultivated mountain ginseng (Panax sp.), and various ferns, including those from the Alsophila genus.[1][2] Additionally, it has been reported in Equisetum arvense and Glycine max.[3] The seeds of Sophora japonica have also been identified as a source of this compound, referred to by its synonym, sophoraflavonoloside.

Quantitative Distribution

The concentration of this compound varies significantly among different plant sources and even between different parts of the same plant. The floral bio-residues of saffron, particularly the tepals, are a notably rich source. The tables below summarize the available quantitative data.

Table 1: Quantitative Analysis of this compound in Crocus sativus L. (Saffron) Floral Bio-residues (Tepals)

| Plant Part | Concentration | Method of Quantification | Reference |

| Tepals | 2.3 mg/g dry weight | Not specified | [4] |

| Tepals | 0.69 to 12.60 mg equivalent of kaempferol 3-O-β-glucoside/g dry weight | HPLC-DAD | [1] |

| Tepals | Represents about 55% of total flavonoids | UPLC-DAD/ESI-MS | [1] |

| Petal Extract | 20.82 ± 0.152 mg/g of dried extract | HPLC-PDA-ESI-MS | [5] |

| Saffron | 0.61 to 3.12 mg of rutin equivalent/g | Not specified | [1] |

Table 2: Isolation Yield of this compound from Other Plant Sources

| Plant Source | Plant Part | Yield | Reference |

| Lindera neesiana | Leaves and Twigs | 121 mg from 0.8 g of a subfraction | [6] |

Experimental Protocols

Extraction and Isolation of this compound from Lindera neesiana

This protocol describes a representative method for the extraction and isolation of this compound from plant material.

Methodology:

-

Extraction: The dried and powdered leaves and twigs of Lindera neesiana (2.3 kg) are extracted twice with 60% ethanol (36 L) for two days at room temperature by maceration. The filtered extracts are combined and evaporated under reduced pressure to yield a crude extract.

-

Initial Fractionation: The crude extract is suspended in water and subjected to column chromatography on MCI gel CHP20P. Elution is performed with a stepwise gradient of methanol in water (H₂O, 40%, 60%, 80%, and 100% MeOH) to yield several fractions.

-

Sephadex LH-20 Chromatography: A fraction enriched with the target compound (Fraction 3, 13.1 g) is further purified by column chromatography on Sephadex LH-20, eluting with 50% methanol.

-

ODS Column Chromatography: The resulting subfractions are combined and applied to an ODS column, eluting with a stepwise gradient of methanol in water (H₂O, 10%, 20%, 30%, 40%, 60%, and 100% MeOH).

-

Silica Gel Column Chromatography: A specific subfraction (0.8 g) is subjected to silica gel column chromatography with a mobile phase of CH₂Cl₂:MeOH:H₂O (8:2:0.1) to yield pure this compound (121 mg).[6]

High-Performance Liquid Chromatography (HPLC) for Quantification

The following outlines a general HPLC method that can be adapted for the quantification of this compound in plant extracts.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis or PDA detector is used.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically employed.

-

Mobile Phase: A gradient elution is often used, consisting of two solvents:

-

Solvent A: Water with an acid modifier (e.g., 0.1% formic acid or 0.4% phosphoric acid).

-

Solvent B: Acetonitrile or methanol. The gradient program is optimized to achieve good separation of the analyte from other components in the extract.

-

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: The detection wavelength is set at the maximum absorbance of kaempferol glycosides, which is generally around 350-370 nm.

-

Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of the compound in the sample is determined by comparing its peak area to the calibration curve.

Biological Activities and Signaling Pathways

This compound has been shown to exhibit significant anti-inflammatory and potential antidepressant effects. These activities are mediated through its interaction with specific cellular signaling pathways.

Anti-Inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by targeting key components of the inflammatory cascade. It has been demonstrated to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a crucial regulator of the inflammatory response. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha).[2] Furthermore, it has been shown to inhibit the cell surface toll-like receptors (TLR) 2 and 4, which are involved in the recognition of pathogen-associated molecular patterns and the subsequent activation of inflammatory signaling.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive Extraction and Chemical Characterization of Bioactive Compounds in Tepals of Crocus sativus L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Inhibitory effects of kaempferol-3-O-sophoroside on HMGB1-mediated proinflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Kaempferol 3-O-Sophoroside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol 3-O-sophoroside, a diglycoside of the flavonol kaempferol, is a naturally occurring plant secondary metabolite with a range of reported biological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical and nutraceutical applications. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in plants, focusing on the core enzymatic steps, relevant genes, and quantitative data. Detailed experimental protocols for key analytical and biochemical techniques are also provided, along with visual representations of the metabolic pathway and experimental workflows to aid in comprehension and practical application.

Introduction

Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, where they play vital roles in processes such as pigmentation, UV protection, and defense against pathogens. Kaempferol, a prominent flavonol, and its glycosylated derivatives are of significant interest due to their potential health benefits. Glycosylation, the enzymatic addition of sugar moieties, is a key modification in flavonoid metabolism, enhancing their solubility, stability, and bioavailability. This compound is a specific diglycoside where a sophorose molecule (two glucose units linked by a β-1,2-glycosidic bond) is attached to the 3-hydroxyl group of the kaempferol aglycone. This guide delineates the enzymatic cascade responsible for its formation.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the kaempferol aglycone. This is followed by a two-step sequential glycosylation catalyzed by specific UDP-glycosyltransferases (UGTs).

Formation of the Kaempferol Aglycone

The synthesis of kaempferol is a well-characterized branch of the flavonoid biosynthesis pathway. The core pathway initiates with the amino acid phenylalanine and proceeds through the following key enzymatic steps:

-

Phenylalanine Ammonia-Lyase (PAL): Converts L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA-thioester, p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Isomerizes naringenin chalcone to naringenin, a key flavanone intermediate.

-

Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to dihydrokaempferol.

-

Flavonol Synthase (FLS): Introduces a double bond into dihydrokaempferol to form the flavonol, kaempferol.

Sequential Glycosylation to this compound

The formation of the sophoroside moiety at the 3-position of kaempferol occurs in two distinct glucosylation steps:

Step 1: Formation of Kaempferol 3-O-Glucoside

The first step involves the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of kaempferol. This reaction is catalyzed by a flavonol 3-O-glucosyltransferase (F3GT) , an enzyme belonging to the large family of UDP-glycosyltransferases (UGTs).

Step 2: Formation of this compound

The second glucose molecule is then added to the 2"-hydroxyl group of the glucose moiety of kaempferol 3-O-glucoside. This specific β-1,2-glucosylation is catalyzed by a flavonoid 3-O-glucoside: 2"-O-glucosyltransferase . A key enzyme identified to perform this function in Arabidopsis thaliana is UGT79B6 .[1][2] In saffron (Crocus sativus), the glucosyltransferase UGT707B1 has also been implicated in the biosynthesis of flavonol-3-O-sophorosides.[3]

The overall pathway is depicted in the following diagram:

Quantitative Data

Quantitative analysis of metabolites and enzyme activities is essential for understanding the regulation and potential for engineering of the this compound pathway.

Metabolite Concentrations

The concentration of this compound can vary significantly between plant species and tissues.

| Plant Species | Tissue | Compound | Concentration | Reference |

| Crocus sativus | Petals | Kaempferol-sophoroside isomer | 20.82 ± 0.152 mg/g dry weight | [4] |

| Rosa rugosa | Petals | Kaempferol-3-O-sophoroside | Quantified but specific values not provided in abstract | [5] |

Enzyme Kinetics

Table 2: Relative Activity of Recombinant UGT79B6 from Arabidopsis thaliana [2]

| Substrate | Relative Activity (%) |

| Kaempferol 3-O-glucoside | 100 |

| Quercetin 3-O-glucoside | 85 |

| Cyanidin 3-O-glucoside | 60 |

| Kaempferol 3-O-galactoside | 15 |

| Quercetin 3-O-galactoside | 10 |

| Cyanidin 3-O-galactoside | 5 |

Note: The activity was measured with UDP-glucose as the sugar donor. The activity towards kaempferol 3-O-glucoside was set to 100%.

Gene Expression

The expression levels of the genes encoding the biosynthetic enzymes can provide insights into the regulation of the pathway. Publicly available expression data for Arabidopsis thaliana can be utilized to analyze the expression pattern of UGT79B6 (At5g54010). Data from platforms like the Expression Atlas suggest that UGT79B6 expression is particularly high in stamens and pollen, which correlates with the accumulation of flavonol 3-O-diglucosides in these tissues.[1][6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression and Purification of UGTs

This protocol describes the expression of a plant UGT in E. coli and its subsequent purification, a necessary step for in vitro characterization.

Protocol Details:

-

Cloning: The full-length coding sequence of the target UGT is amplified by PCR and cloned into a suitable bacterial expression vector, such as pET-28a, which often includes an N-terminal or C-terminal polyhistidine (His) tag for purification.

-

Transformation: The expression construct is transformed into a competent E. coli strain, such as BL21(DE3), which is suitable for protein expression.

-

Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) overnight to improve protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail). The cells are then lysed by sonication or using a French press.

-

Purification: The crude lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged UGT is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged UGT is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Dialysis and Storage: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole and stored at -80°C.

UGT Enzyme Assay

This protocol outlines a typical in vitro assay to determine the activity and substrate specificity of a purified UGT.

Reaction Mixture:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1-5 µg of purified UGT enzyme

-

100 µM of flavonoid substrate (e.g., kaempferol, kaempferol 3-O-glucoside)

-

1 mM UDP-glucose (or other UDP-sugar)

-

Total reaction volume: 50-100 µL

Procedure:

-

The reaction components, except for the UDP-sugar, are pre-incubated at the desired temperature (e.g., 30°C) for 5 minutes.

-

The reaction is initiated by the addition of the UDP-sugar.

-

The reaction is incubated for a specific time (e.g., 15-60 minutes), during which the reaction is in the linear range.

-

The reaction is terminated by adding an equal volume of methanol or acetonitrile containing an internal standard.

-

The reaction mixture is centrifuged to precipitate the enzyme, and the supernatant is analyzed by HPLC or LC-MS.

HPLC-MS/MS Analysis of Flavonoid Glycosides

This protocol provides a general method for the separation and identification of kaempferol and its glycosides.

References

- 1. A flavonoid 3-O-glucoside:2"-O-glucosyltransferase responsible for terminal modification of pollen-specific flavonols in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A flavonoid 3-O-glucoside:2″-O-glucosyltransferase responsible for terminal modification of pollen-specific flavonols in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Search results < Expression Atlas < EMBL-EBI [ebi.ac.uk]

Spectroscopic Profile of Kaempferol 3-O-sophoroside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for kaempferol 3-O-sophoroside, a naturally occurring flavonoid glycoside. The information detailed below is essential for the identification, characterization, and quantification of this compound in various matrices, including plant extracts and pharmaceutical preparations. This document presents mass spectrometry and nuclear magnetic resonance data, detailed experimental protocols, and a visual representation of the analytical workflow.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for the structural elucidation of flavonoid glycosides. The analysis of this compound by techniques such as UPLC-Q-TOF-MS/MS provides accurate mass measurements and characteristic fragmentation patterns.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₂₇H₃₀O₁₆ | N/A |

| Molecular Weight | 610.52 g/mol | N/A |

| Negative Ion Mode ([M-H]⁻) | ||

| Precursor Ion (m/z) | 609.1461 | [1] |

| Major Fragment Ions (m/z) | 447 ([M-H-Glc]⁻), 285 ([M-H-2Glc]⁻) | [1] |

| Positive Ion Mode ([M+H]⁺) | ||

| Precursor Ion (m/z) | 611.1607 | N/A |

| Major Fragment Ions (m/z) | 449 ([M+H-Glc]⁺), 287 ([M+H-2Glc]⁺) | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: ¹H NMR (400 MHz, DMSO-d₆) Data for Kaempferol 3-O-rutinoside [2]

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 6 | 6.18 | d | 2.0 |

| 8 | 6.40 | d | 2.0 |

| 2' | 7.98 | d | 8.7 |

| 3' | 6.89 | d | 8.7 |

| 5' | 6.89 | d | 8.7 |

| 6' | 7.98 | d | 8.7 |

| Glucose Moiety | |||

| 1'' | 5.30 | d | 7.3 |

| Rhamnose Moiety | |||

| 1''' | 4.39 | s | |

| 6''' (CH₃) | 0.99 | d | 6.1 |

Table 3: ¹³C NMR (100 MHz, DMSO-d₆) Data for Kaempferol 3-O-rutinoside [2]

| Position | δ (ppm) | Position | δ (ppm) |

| Aglycone | Glucose Moiety | ||

| 2 | 157.15 | 1'' | 101.96 |

| 3 | 133.61 | 2'' | 74.63 |

| 4 | 177.64 | 3'' | 76.84 |

| 5 | 161.57 | 4'' | 70.79 |

| 6 | 99.55 | 5'' | 76.16 |

| 7 | 166.16 | 6'' | 67.36 |

| 8 | 94.39 | Rhamnose Moiety | |

| 9 | 157.04 | 1''' | 101.26 |

| 10 | 103.95 | 2''' | 70.34 |

| 1' | 121.26 | 3''' | 71.05 |

| 2' | 131.28 | 4''' | 72.30 |

| 3' | 115.59 | 5''' | 68.71 |

| 4' | 160.51 | 6''' | 18.33 |

| 5' | 115.59 | ||

| 6' | 131.28 |

Experimental Protocols

Isolation of Kaempferol Glycosides from Plant Material[3][4]

A general procedure for the isolation of kaempferol glycosides from plant material is as follows:

-

Extraction: Dried and powdered plant material is extracted with a hydroalcoholic solution (e.g., 70% methanol or ethanol) at room temperature with agitation. The process is repeated multiple times to ensure exhaustive extraction.

-

Fractionation: The combined crude extract is concentrated under reduced pressure. The resulting aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides typically concentrate in the ethyl acetate and n-butanol fractions.

-

Chromatographic Purification: The flavonoid-rich fractions are subjected to a series of column chromatography steps for purification.

-

Sephadex LH-20 Column Chromatography: Elution with methanol is used for initial cleanup and separation based on molecular size.

-

Silica Gel Column Chromatography: A gradient elution system (e.g., dichloromethane-methanol-water mixtures) is employed to separate compounds based on polarity.

-

Octadecylsilyl (ODS) Column Chromatography: Reversed-phase chromatography with a methanol-water gradient is used for finer purification.

-

-

Final Purification: Preparative High-Performance Liquid Chromatography (HPLC) may be used to obtain highly pure compounds.

UPLC-Q-TOF-MS/MS Analysis[5][6]

-

Chromatographic System: An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm) is used for separation.

-

Mobile Phase: A gradient elution is typically employed using a binary solvent system:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program: A typical gradient might be: 0-2 min, 5% B; 2-25 min, 5-40% B; 25-30 min, 40-100% B, followed by a re-equilibration step.

-

Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source is used for detection.

-

ESI Conditions:

-

Ionization Mode: Positive and negative

-

Capillary Voltage: 3.0-4.0 kV

-

Cone Voltage: 30-40 V

-

Source Temperature: 100-120 °C

-

Desolvation Temperature: 350-450 °C

-

Desolvation Gas Flow: 600-800 L/h

-

-

Data Acquisition: Data is acquired in full scan mode over a mass range of m/z 100-1500. MS/MS data is generated using collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV).

NMR Spectroscopy[7]

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically DMSO-d₆ or Methanol-d₄, in a 5 mm NMR tube.

-

Spectrometer: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Standard parameters are used for acquisition, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled sequence is used to obtain the ¹³C spectrum.

-

2D NMR: To aid in structural elucidation and complete assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Biological Activities of Kaempferol 3-O-Sophoroside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol 3-O-sophoroside, a naturally occurring flavonoid glycoside, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of its demonstrated anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. Detailed experimental protocols for key assays, quantitative data on its efficacy, and visualizations of the underlying signaling pathways are presented to facilitate further research and drug development efforts.

Core Biological Activities

This compound exhibits a range of pharmacological effects, positioning it as a promising candidate for the development of novel therapeutics. Its primary biological activities are detailed below.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response. It is an inhibitor of the cell surface receptor toll-like receptor (TLR) 2/4 for High mobility group box 1 (HMGB1).[1][2] This compound exerts its anti-inflammatory effects by blocking the activation of NF-κB expression and the subsequent production of pro-inflammatory cytokines such as TNF-α.[1][2][3] Studies have shown that it can inhibit the lipopolysaccharide (LPS)-mediated release of HMGB1 and suppress inflammatory responses in human endothelial cells.[4][5]

Antioxidant Activity

While direct quantitative data for the antioxidant activity of this compound is limited, the aglycone kaempferol and its other glycosides are known for their potent antioxidant properties. These compounds effectively scavenge free radicals, as demonstrated in DPPH and ABTS assays. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Anticancer Activity

Emerging evidence suggests that kaempferol and its glycosides, including this compound, possess anticancer properties. These compounds can induce apoptosis (programmed cell death) in various cancer cell lines.[6][7][8] The anticancer mechanisms involve the activation of caspase cascades, modulation of cell cycle progression, and inhibition of cancer cell proliferation and metastasis.[6][7][8]

Neuroprotective and Antidepressant Effects

This compound has shown potential as a neuroprotective and antidepressant agent.[9] It promotes the production of brain-derived neurotrophic factor (BDNF) and enhances autophagy by activating AMP-activated protein kinase (AMPK).[1][2][10] These actions contribute to its antidepressant-like effects observed in preclinical models.[10]

Quantitative Data

The following tables summarize the available quantitative data for this compound and related kaempferol derivatives to provide a comparative overview of their potency.

Table 1: Anti-inflammatory and Related Activities

| Compound | Assay | Cell Line/Model | IC50 / Effective Concentration | Reference |

| This compound | Inhibition of neutrophil adhesion | LPS-stimulated HUVECs | 0-5 μM | [1][2] |

| This compound | Inhibition of neutrophil migration | LPS-stimulated HUVECs | 0-5 μM | [1][2] |

| This compound | Reduction of endothelial barrier disruption | LPS-stimulated HUVECs | 0-5 μM | [2] |

| This compound | Analgesic effect | Acetic acid-induced writhing in mice | 100 and 200 mg/kg (p.o.) | [2] |

Table 2: Anticancer Activity

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Kaempferol-enriched extract (containing this compound) | NG-97 (Glioma) | MTT Assay (72h) | 800 µM | [1] |

| Biomodified Kaempferol-enriched extract | NG-97 (Glioma) | MTT Assay (72h) | 600 µM | [1] |

| Kaempferol-enriched extract (containing this compound) | U251 (Glioma) | MTT Assay (72h) | 1800 µM | [1] |

| Biomodified Kaempferol-enriched extract | U251 (Glioma) | MTT Assay (72h) | 1800 µM | [1] |

| Kaempferol | HepG2 (Liver Cancer) | Cell Viability | ~50 µM (48h) | [11] |

Table 3: Antioxidant Activity

| Compound | Assay | IC50 Value | Reference | |---|---|---|---|---| | Kaempferol | DPPH radical scavenging | 4.35 µg/mL |[12] | | Kaempferol-3-O-alpha-L-rhamnoside | DPPH radical scavenging | 14.6 µg/mL |[13] | | Kaempferol-3-O-glucoside | DPPH radical scavenging | 13.41 µg/mL |[14] |

Signaling Pathways and Experimental Workflows

The biological activities of this compound are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms and associated experimental workflows.

Caption: Anti-inflammatory signaling pathway of this compound.

Caption: Antidepressant signaling pathway of this compound.

Caption: Experimental workflow for assessing anti-inflammatory activity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and related compounds. These protocols can be adapted for specific research needs.

Anti-inflammatory Assays

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media (e.g., EGM-2) at 37°C in a 5% CO2 incubator. For experiments, cells are seeded in multi-well plates and allowed to adhere. Cells are then pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

This assay measures the transcriptional activity of NF-κB.

-

Transfection: HUVECs are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements using a suitable transfection reagent.

-

Treatment: After 24-48 hours, transfected cells are treated with this compound and/or LPS as described above.

-

Lysis: Cells are washed with PBS and lysed using a reporter lysis buffer.

-

Luminometry: The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

-

Normalization: Luciferase activity is typically normalized to total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase).

This assay quantifies the amount of TNF-α secreted into the cell culture medium.

-

Sample Collection: After treatment, the cell culture supernatant is collected.

-

ELISA Procedure: A commercial TNF-α ELISA kit is used according to the manufacturer's instructions. Briefly, the supernatant is added to wells pre-coated with a TNF-α capture antibody.

-

Detection: A detection antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate solution.

-

Measurement: The absorbance is measured at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Quantification: The concentration of TNF-α is determined by comparing the absorbance of the samples to a standard curve generated with known concentrations of recombinant TNF-α.

This assay measures the concentration of HMGB1 released from cells into the culture medium.

-

Sample Collection: Cell culture supernatants are collected following treatment.[4][15]

-

ELISA Procedure: A commercially available HMGB1 ELISA kit is used following the manufacturer's protocol.[4][15][16][17] This typically involves adding the samples to wells coated with an anti-HMGB1 antibody.

-

Detection and Measurement: A secondary, enzyme-linked anti-HMGB1 antibody is added, followed by a substrate to produce a colorimetric signal that is read on a microplate reader.[16][17]

-

Quantification: The HMGB1 concentration is calculated based on a standard curve.[16][17]

Antioxidant Assays

-

Preparation: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

-

Reaction: Different concentrations of this compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is determined from a plot of scavenging activity against concentration.

-

Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours.

-

Working Solution: The ABTS•+ solution is diluted with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Various concentrations of the test compound are added to the ABTS•+ working solution.

-

Incubation: The mixture is incubated for a short period (e.g., 6 minutes).

-

Measurement: The absorbance is read at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Anticancer Assays

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Treatment: Cells are treated with different concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at a wavelength of around 570 nm.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

-

Cell Treatment: Cells are treated with the compound for a specified time to induce apoptosis.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Cell Lysis: Treated cells are lysed to release cellular proteins.

-

Assay Reaction: The cell lysate is incubated with a specific caspase substrate conjugated to a colorimetric (pNA) or fluorometric (AFC) reporter.

-

Measurement: The cleavage of the substrate by active caspases releases the reporter, which is then quantified by measuring the absorbance or fluorescence.

-

Quantification: The caspase activity is determined relative to a control or a standard.

Neuroprotective/Antidepressant Assays

-

Protein Extraction: Cells or tissues are lysed in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[18][19][20][21]

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of AMPK (p-AMPK) and an antibody for total AMPK overnight at 4°C.[19][20][21]

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified, and the level of p-AMPK is normalized to the level of total AMPK.

Conclusion

This compound is a multifaceted flavonoid with significant therapeutic potential. Its well-documented anti-inflammatory, antioxidant, anticancer, and neuroprotective activities, mediated through various signaling pathways, make it a compelling subject for further investigation. The experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of our understanding and potential clinical application of this promising natural compound. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its safety and efficacy in clinical settings.

References

- 1. Kaempferol and Biomodified Kaempferol from Sophora japonica Extract as Potential Sources of Anti-Cancer Polyphenolics against High Grade Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ELISA protocol for HMGB1 [bio-protocol.org]

- 5. Inhibitory effects of kaempferol-3-O-sophoroside on HMGB1-mediated proinflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Kaempferol, a potential neuroprotective agent in neurodegenerative diseases: From chemistry to medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ibl-america.com [ibl-america.com]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. ibl-international.com [ibl-international.com]

- 18. researchgate.net [researchgate.net]

- 19. Phospho-AMPKα (Thr172) Antibody (#2531) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 20. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Kaempferol 3-O-sophoroside (CAS: 19895-95-5): A Technical Guide for Researchers and Drug Development Professionals

An In-Depth Review of the Chemistry, Pharmacology, and Therapeutic Potential of a Promising Natural Flavonoid

Introduction

Kaempferol 3-O-sophoroside, a naturally occurring flavonoid glycoside with the CAS number 19895-95-5, has garnered significant scientific interest for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of its chemical properties, biological effects, and underlying mechanisms of action, with a focus on its potential applications in drug discovery and development. The information is tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Chemical and Physicochemical Properties

This compound, also known as Sophoraflavonoloside, is a derivative of Kaempferol.[2][3] It is structurally characterized by a kaempferol aglycone linked to a sophorose disaccharide at the 3-hydroxyl position. This glycosylation significantly influences its solubility and bioavailability.

| Property | Value | Source |

| CAS Number | 19895-95-5 | [3] |

| Molecular Formula | C27H30O16 | [2][3] |

| Molecular Weight | 610.52 g/mol | [2][3] |

| Melting Point | 194-198°C | [2] |

| Appearance | Light Yellow Solid | [2] |

| Solubility | DMSO (≥ 100 mg/mL), Slightly soluble in Ethanol, Methanol, and Water | [2][4] |

| Purity | Typically >95% (via HPLC) | [3] |

| Botanical Sources | Sophora japonica L., Cultivated Mountain Ginseng (Panax ginseng), Crocus sativus (Saffron) | [3][5][6] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and neuroprotective effects being the most extensively studied.

Anti-inflammatory Activity

In vitro and in vivo studies have demonstrated the potent anti-inflammatory properties of this compound. It has been shown to inhibit key inflammatory mediators and pathways.

Quantitative Data on Anti-inflammatory Effects:

| Experimental Model | Concentration/Dosage | Key Findings | Reference |

| Lipopolysaccharide (LPS)-stimulated Human Umbilical Vein Endothelial Cells (HUVECs) | 0-5 μM | Dose-dependently reduced barrier disruption and inhibited neutrophil adhesion and migration. | [1] |

| LPS-stimulated HUVECs | 5 μM (48h) | No effect on cell viability. | [1] |

| Acetic acid-induced writhing in mice | 100 and 200 mg/kg (p.o.) | Dose-dependent inhibition of writhing response, demonstrating analgesic effects. | [1] |

| Ethanol-induced gastric lesions in rats | 30, 90, 120, and 180 mg/kg | Significantly prevented gastric lesions and inhibited the increase in relative stomach weight. |

Mechanism of Anti-inflammatory Action:

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB signaling pathway . It acts as an inhibitor of the cell surface receptors Toll-like receptor (TLR) 2 and TLR4 for High mobility group box 1 (HMGB1), a key damage-associated molecular pattern (DAMP) molecule.[1][7] By blocking TLR2/4, it prevents the downstream activation of NF-κB, a critical transcription factor for pro-inflammatory cytokines like TNF-α.[1][3]

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Antidepressant and Neuroprotective Activities

Recent studies have highlighted the significant antidepressant-like and neuroprotective effects of this compound.

Quantitative Data on Antidepressant Effects:

| Experimental Model | Dosage (p.o.) | Duration | Key Findings | Reference |

| Corticosterone-induced mouse depression model | 10 and 20 mg/kg | Once daily for 20 days | Ameliorated weight loss, dyskinesia, and hippocampal volume reduction. | [1][5] |

| Chronic unpredictable mild stress (CUMS) model in mice | 10 and 20 mg/kg | Once daily for 20 days | Ameliorated depressive-like behaviors. | [1][5] |

| Corticosterone-induced PC12 cell damage | 12.5-50 μM | - | Ameliorated cell damage, oxidative stress, and inflammation. | [5] |

Mechanism of Antidepressant Action:

The antidepressant effects of this compound are linked to its ability to activate AMP-activated protein kinase (AMPK) .[1][5] Activation of AMPK leads to two key downstream effects:

-

Promotion of Brain-Derived Neurotrophic Factor (BDNF) production: BDNF is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity, which are often impaired in depression.[1][5]

-

Enhancement of autophagy: Autophagy is a cellular process for degrading and recycling damaged components, and its dysregulation is implicated in neurodegenerative and psychiatric disorders.[1][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 19895-95-5 [chemicalbook.com]

- 3. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Kaempferol-3-O-sophoroside (PCS-1) contributes to modulation of depressive-like behaviour in C57BL/6J mice by activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitory effects of kaempferol-3-O-sophoroside on HMGB1-mediated proinflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence and Bioactivity of Compounds in Saffron Petals and Ginseng

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the naturally occurring bioactive compounds in saffron (Crocus sativus) petals and ginseng (Panax ginseng). It is designed to serve as a resource for professionals in research and drug development, offering quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Section 1: Saffron (Crocus sativus) Petals: A Valuable Byproduct

Saffron petals, often discarded during the harvesting of saffron stigmas, are a rich source of pharmacologically active compounds.[1][2][3] These byproducts contain a variety of substances, including flavonoids, anthocyanins, alkaloids, glycosides, and minerals, making them a subject of growing interest for therapeutic applications.[3][4][5] The pharmacological potential of saffron petals includes antioxidant, anti-inflammatory, antidepressant, and antihypertensive properties.[1][2][3]

Major Bioactive Compounds

The primary bioactive constituents of saffron petals are phenolic compounds, particularly flavonoids and their glycosides.[6][7] Key flavonoids identified include kaempferol and quercetin, which are present in significant quantities.[8][9] Other flavonoids such as rutin, luteolin, hesperidin, and isorhamnetin have also been isolated.[6][10][11] The petals also contain anthocyanins like delphinidin and petunidin, which contribute to their color and antioxidant properties.[6]

Quantitative Analysis of Key Compounds

The concentration of bioactive compounds in saffron petals can vary, but studies provide a quantitative baseline for key molecules. Flavonoid content is notably higher in the petals compared to other parts of the saffron plant, such as the stigma.[8]

Table 1: Quantitative Analysis of Bioactive Compounds in Saffron Petals

| Compound/Metric | Concentration | Method of Analysis | Reference |

| Kaempferol | 47.80 ± 0.60 mg/g dry weight | HPLC | [8] |

| Quercetin | 4.03 ± 0.33 mg/g dry weight | HPLC | [8] |

| Kaempferol-sophoroside isomer | 20.82 ± 0.152 mg/g extract | HPLC-PDA-ESI/MS | [11] |

| Kaempferol-sophoroside-hexoside | 2.63 ± 0.001 mg/g extract | HPLC-PDA-ESI/MS | [11] |

| Total Phenolics | 3.42 ± 0.2 mg GAE/g dry weight | Folin-Ciocalteu | [12] |

| Total Flavonoids (DESE) | up to 110.95 ± 5.55 mg/g dry plant | HPLC-PDA | [13] |

| Total Anthocyanins & Flavonoids (UAE) | 93.43 ± 4.67 mg/g dry plant | HPLC-PDA | [13] |

GAE: Gallic Acid Equivalent; HPLC: High-Performance Liquid Chromatography; PDA: Photodiode Array; ESI/MS: Electrospray Ionization/Mass Spectrometry; DESE: Deep Eutectic Solvent Extraction; UAE: Ultrasound-Assisted Extraction.

Experimental Protocols

1.3.1. Extraction of Bioactive Compounds from Saffron Petals

Ultrasound-Assisted Extraction (UAE) is an efficient method for isolating bioactive compounds from saffron petals.[14][15] The following protocol is a representative example based on established methodologies.

-

Sample Preparation: Dry saffron petals and grind them into a fine powder to increase the surface area for extraction.

-

Solvent Preparation: Prepare an acidified ethanolic solvent. An optimal mixture can be 96% ethanol containing 0.67% (w/v) citric acid.[14]

-

Ultrasonic Extraction:

-

Combine 3 grams of saffron petal powder with the solvent at a 1:10 solid-to-liquid ratio in a suitable vessel.[14]

-

Place the vessel in an ultrasonic bath.

-

Sonicate the mixture at a controlled temperature (e.g., 60°C) and frequency (e.g., 28 kHz) for a specified duration (e.g., 3 minutes).[14]

-

The ultrasound power can be optimized, with studies showing efficacy at levels around 200 watts.[14]

-

-

Post-Extraction Processing:

-

Filter the resulting mixture to separate the extract from the solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting crude extract can be freeze-dried or vacuum-dried to obtain a stable powder for analysis or further purification.[16]

-

References

- 1. Saffron (Crocus sativus) petal as a new pharmacological target: a review [ijbms.mums.ac.ir]

- 2. Saffron (Crocus sativus) petal as a new pharmacological target: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saffron (Crocus sativus) petal as a new pharmacological target: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Quercetin and kaempferol from saffron petals alleviated hydrogen peroxide-induced oxidative damage in B16 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Saffron Petal Health Benefits (Crocus Sativus L) [sunlandsaffron.com]

- 11. Flavonoid Composition and Antibacterial Properties of Crocus sativus L. Petal Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ccsenet.org [ccsenet.org]

- 13. Exploring Phenolic Compounds Extraction from Saffron (C. sativus) Floral By-Products Using Ultrasound-Assisted Extraction, Deep Eutectic Solvent Extraction, and Subcritical Water Extraction [mdpi.com]

- 14. Optimization of Bioactive Compound Extraction from Saffron Petals Using Ultrasound-Assisted Acidified Ethanol Solvent: Adding Value to Food Waste - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ULTRASONIC EXTRACTION OF ACTIVE COMPOUNDS FROM SAFFRON | International Society for Horticultural Science [ishs.org]

- 16. CN102657747A - Method for extracting and purifying saffron by-product petal and stamen total flavone - Google Patents [patents.google.com]

Methodological & Application

Application Note: High-Purity Isolation of Kaempferol 3-O-Sophoroside for Research and Drug Development

Introduction

Kaempferol 3-O-sophoroside, a significant flavonoid glycoside, is recognized for its potential therapeutic properties, including anti-inflammatory, analgesic, and antidepressant effects.[1] Its mechanism of action involves the inhibition of the cell surface receptor toll-like receptor (TLR) 2/4 for High mobility group box 1 (HMGB1), leading to the blockage of NF-κB expression and TNF-α production.[1] Furthermore, it promotes the production of brain-derived neurotrophic factor (BDNF) and enhances autophagy by binding to AMP-activated protein kinase (AMPK).[1] The growing interest in this compound for pharmacological research and drug development necessitates robust and efficient purification protocols to obtain high-purity material. This application note details various techniques for the purification of this compound from natural sources.

Purification Strategies

The purification of this compound typically involves a multi-step chromatographic process following initial extraction from plant material. Common source materials include saffron (Crocus sativus L.) floral bio-residues, leaves and twigs of Lindera neesiana, and seeds of Sophora japonica.[2][3][4] The selection of the purification strategy depends on the starting material, the desired scale of purification, and the required final purity. Key techniques employed are macroporous resin chromatography for initial enrichment, followed by column chromatography (silica gel, Sephadex LH-20) and often culminating in high-performance liquid chromatography (HPLC) for final polishing.

A general workflow for the purification of this compound is illustrated below:

Quantitative Data Summary

The following table summarizes quantitative data from various purification protocols for this compound, providing a comparison of different methods and their efficiencies.

| Purification Step | Starting Material | Method | Key Parameters | Result | Reference |

| Enrichment | Saffron Petal Extract | Macroporous Resin (XAD-1600N) | Loading: 2.3-3.7 BV/h; Elution: 49-69% Ethanol | >5-fold increase in purity | [5][6] |

| Isolation | Lindera neesiana Extract | Silica Gel Column Chromatography | Mobile Phase: CH₂Cl₂:MeOH:H₂O (8:2:0.1) | 121 mg of compound 4 (this compound) from 0.8 g subfraction | [2] |

| Purification | Saffron Floral Bio-residues | Multilayer Coil Countercurrent Chromatography (MLCCC) followed by HPLC | Not specified | Isolation of this compound | |

| Enrichment | Flavonoid-Enriched Extract | Macroporous Resin (XAD-1600N) | Adsorption: 40 mg/mL, 7 BV at 3 BV/h; Elution: 80% Ethanol, 4 BV | Flavonoid content: 128.30 ± 4.64 mg/g; Yield: 8.67% ± 0.01 |

Experimental Protocols

Protocol 1: Enrichment of this compound from Saffron Petals using Macroporous Resin Chromatography

This protocol is adapted from a study on the enrichment of this compound from saffron petal extract.[5][6]

1. Materials and Equipment:

-

Saffron petal extract

-

Macroporous resin XAD-1600N

-

Chromatography column

-

Peristaltic pump

-

Ethanol (analytical grade)

-

Deionized water

-

Rotary evaporator

-

Freeze dryer

2. Resin Preparation and Packing:

-

Pre-treat the XAD-1600N resin by soaking in ethanol for 24 hours, followed by washing with deionized water until no ethanol odor remains.

-

Pack the resin into a chromatography column.

3. Adsorption:

-

Dissolve the saffron petal extract in the appropriate solvent to a concentration of 40 mg/mL.

-

Load the sample onto the column at a flow rate of 3 bed volumes (BV)/h for a total loading volume of 7 BV.

4. Elution:

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the adsorbed compounds with 4 BV of 80% ethanol at a flow rate of 1-3 BV/h.

5. Product Recovery:

-

Collect the eluate containing the enriched flavonoids.

-

Concentrate the eluate using a rotary evaporator.

-

Lyophilize the concentrated sample to obtain the flavonoid-enriched powder.

Protocol 2: Isolation of this compound from Lindera neesiana using Multi-step Column Chromatography

This protocol is based on the isolation of several kaempferol glycosides, including this compound, from Lindera neesiana.[2]

1. Materials and Equipment:

-

Dried and powdered leaves and twigs of Lindera neesiana

-

60% Ethanol

-

MCI gel CHP20P

-

Sephadex LH-20

-

Silica gel for column chromatography

-

Methanol, Dichloromethane, Water (HPLC grade)

-

Thin-layer chromatography (TLC) plates

-

Rotary evaporator

2. Extraction:

-

Macerate the dried plant material (2.3 kg) with 60% ethanol (36 L) for two days at room temperature.

-

Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract (387.1 g).

3. Initial Fractionation (MCI gel):

-

Suspend the crude extract in water and apply it to an MCI gel CHP20P column.

-

Elute successively with water, 40%, 60%, 80%, and 100% methanol to obtain several fractions.

4. Sephadex LH-20 Chromatography:

-

Subject the relevant fraction from the MCI gel step (e.g., Fraction 3, 13.1 g) to Sephadex LH-20 column chromatography, eluting with 50% methanol.

5. Silica Gel Chromatography:

-

Combine and apply the subfractions containing the target compound to an ODS column and then to a silica gel column.

-

Elute the silica gel column with a solvent system of dichloromethane:methanol:water (8:2:0.1).

-

Monitor the fractions by TLC to identify those containing this compound.

6. Product Recovery:

-

Combine the pure fractions and evaporate the solvent to yield purified this compound (121 mg).

The protocols described provide effective strategies for the purification of this compound, catering to different scales and purity requirements. The choice of method will depend on the available resources and the specific research or development goals. For large-scale enrichment, macroporous resin chromatography is a highly efficient initial step. For obtaining high-purity material for analytical or biological studies, a multi-step approach involving various column chromatography techniques is recommended. Further purification by preparative HPLC can be employed to achieve the highest possible purity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Extraction and Isolation of Kaempferol Glycosides from the Leaves and Twigs of Lindera neesiana [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of Antiosteoporotic Compounds from Seeds of Sophora japonica | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Enrichment of Kaempferol-3-O-Sophoroside From Saffron Petals Using Macroporous Resin: Static Adsorption Characteristics and Dynamic Optimization Based on Analytical Hierarchy Process-Entropy Weight Method-Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Synthesis of Kaempferol 3-O-sophoroside: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol 3-O-sophoroside, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and antidepressant effects. Its therapeutic potential necessitates the development of efficient and reliable synthetic routes to enable further biological investigation and drug development. This application note provides a detailed protocol for the chemical synthesis of this compound. The synthetic strategy involves the regioselective protection of kaempferol's hydroxyl groups, preparation of a peracetylated sophorosyl bromide donor, subsequent Koenigs-Knorr glycosylation, and final deprotection to yield the target compound. This protocol is intended to serve as a comprehensive guide for researchers in medicinal chemistry, natural product synthesis, and drug discovery.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities. Kaempferol, a prominent flavonol, and its glycosidic derivatives are of particular interest. Glycosylation can significantly impact the bioavailability, stability, and biological activity of flavonoids. This compound, a disaccharide derivative of kaempferol, has been shown to exhibit promising anti-inflammatory properties by inhibiting the activation of NF-κB and the production of TNF-α. Furthermore, it has demonstrated potential as an analgesic and antidepressant agent.

The limited availability of this compound from natural sources presents a significant bottleneck for extensive pharmacological studies. A robust chemical synthesis is therefore essential to provide a consistent and scalable supply of this compound. The synthetic approach outlined herein is a multi-step process that addresses the challenges of regioselective glycosylation of the polyhydroxylated kaempferol aglycone.

Overall Synthetic Strategy

The chemical synthesis of this compound can be achieved through a four-stage process as depicted in the workflow diagram below. The key steps involve the preparation of a suitably protected kaempferol acceptor and a glycosyl donor, followed by their coupling and subsequent deprotection.

Figure 1. Overall workflow for the chemical synthesis of this compound.

Experimental Protocols

Stage 1: Preparation of Hepta-O-acetyl-α-sophorosyl Bromide (Glycosyl Donor)

1.1 Acetylation of Sophorose to Octa-O-acetyl-sophorose

-

Materials: Sophorose, acetic anhydride, sodium acetate.

-

Procedure:

-

Combine sophorose (1 equivalent) and anhydrous sodium acetate (0.5 equivalents) in a round-bottom flask.

-

Add acetic anhydride (10 equivalents) to the mixture.

-

Heat the reaction mixture at 100°C for 2 hours with constant stirring.

-

After cooling to room temperature, pour the reaction mixture into ice-water with vigorous stirring.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield octa-O-acetyl-sophorose.

-

The product can be further purified by recrystallization from ethanol.

-

1.2 Bromination of Octa-O-acetyl-sophorose

-

Materials: Octa-O-acetyl-sophorose, hydrogen bromide (33% in acetic acid).

-

Procedure:

-

Dissolve octa-O-acetyl-sophorose (1 equivalent) in a minimal amount of dichloromethane in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of hydrogen bromide in acetic acid (33%, 5 equivalents) dropwise with stirring.

-

Allow the reaction to proceed at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain hepta-O-acetyl-α-sophorosyl bromide as a syrup, which is used in the next step without further purification.

-

Stage 2: Preparation of 7,4'-Di-O-benzyl-kaempferol (Glycosyl Acceptor)

-

Materials: Kaempferol, benzyl bromide, potassium carbonate, dimethylformamide (DMF).

-

Procedure:

-

Dissolve kaempferol (1 equivalent) in anhydrous DMF in a round-bottom flask.

-

Add anhydrous potassium carbonate (3 equivalents) to the solution.

-

Add benzyl bromide (2.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration, concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7,4'-di-O-benzyl-kaempferol.

-

Stage 3: Glycosylation (Koenigs-Knorr Reaction)

-

Materials: 7,4'-Di-O-benzyl-kaempferol, hepta-O-acetyl-α-sophorosyl bromide, silver (I) carbonate, anhydrous dichloromethane, molecular sieves.

-

Procedure:

-

To a solution of 7,4'-di-O-benzyl-kaempferol (1 equivalent) in anhydrous dichloromethane containing activated 4 Å molecular sieves, add silver (I) carbonate (2 equivalents).

-

Stir the mixture at room temperature for 30 minutes under an inert atmosphere (argon or nitrogen).

-

Add a solution of hepta-O-acetyl-α-sophorosyl bromide (1.5 equivalents) in anhydrous dichloromethane dropwise.

-

Stir the reaction mixture in the dark at room temperature for 48 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: toluene/ethyl acetate gradient) to yield the protected this compound.

-

Stage 4: Deprotection

-

Materials: Protected this compound, palladium on carbon (10%), methanol, sodium methoxide, ethyl acetate, tetrahydrofuran (THF).

-

Procedure:

-

Debenzylation: Dissolve the protected kaempferol sophoroside (1 equivalent) in a mixture of ethyl acetate and methanol. Add 10% palladium on carbon (catalytic amount). Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

-

Filter the reaction mixture through Celite and concentrate the filtrate.

-

Deacetylation (Zemplén Deacetylation): Dissolve the residue from the previous step in a mixture of methanol and THF.

-

Add a catalytic amount of sodium methoxide solution (0.5 M in methanol) and stir at room temperature for 4 hours.

-

Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate the filtrate.

-

Purify the final product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain this compound.

-

Data Presentation

| Compound | Starting Material(s) | Reagents | Yield (%) | Purity (%) |

| Octa-O-acetyl-sophorose | Sophorose | Acetic anhydride, Sodium acetate | ~90 | >95 |

| Hepta-O-acetyl-α-sophorosyl Bromide | Octa-O-acetyl-sophorose | HBr in acetic acid | ~95 (crude) | - |

| 7,4'-Di-O-benzyl-kaempferol | Kaempferol | Benzyl bromide, K₂CO₃, DMF | ~60-70 | >98 |

| Protected Kaempferol Sophoroside | 7,4'-Di-O-benzyl-kaempferol, Glycosyl Bromide | Silver (I) carbonate | ~50-60 | >95 |

| This compound | Protected Kaempferol Sophoroside | H₂/Pd-C, Sodium methoxide | ~80-90 | >99 |

Note: Yields are approximate and may vary depending on reaction conditions and purification efficiency.

Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A simplified diagram of the proposed mechanism of action is presented below.

Figure 2. Simplified signaling pathway of the anti-inflammatory action of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the chemical synthesis of this compound. The described multi-step synthesis, employing regioselective protection, Koenigs-Knorr glycosylation, and subsequent deprotection, offers a reliable method for obtaining this valuable flavonoid glycoside. The availability of a robust synthetic route will facilitate further research into the pharmacological properties and therapeutic potential of this compound, ultimately contributing to the development of new therapeutic agents.

Application Notes & Protocols for HPLC Quantification of Kaempferol 3-O-Sophoroside

Introduction

Kaempferol 3-O-sophoroside is a flavonoid glycoside found in various plants, including the petals of the wrinkled rose (Rosa rugosa) and saffron (Crocus sativus).[1][2] As a derivative of kaempferol, it is studied for its potential biological activities, including antioxidant properties. Accurate and precise quantification of this compound in plant extracts and other matrices is crucial for quality control, standardization of herbal products, and pharmacological research. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of this compound and other related flavonoids. This document provides detailed application notes and protocols for the quantification of this compound using HPLC.

Quantitative Data Summary

The following table summarizes various HPLC methods used for the quantification of kaempferol, its glycosides, and specifically this compound. This allows for a comparison of different analytical conditions.

| Analyte(s) | Stationary Phase | Mobile Phase | Detection | Linearity Range | Reference |

| This compound, Quercetin 3-O-sophoroside | Shim-pack GIST C18 (4.6 × 250 mm, 5 µm) | Methanol and 0.2% formic acid in water (gradient) | 360 nm | 0.025 - 0.25 mg/mL | [1] |

| Kaempferol, Quercetin | YMC-pack ODS-A (250 × 4.6 mm) | Not specified | Not specified | Not specified | [3] |

| Kaempferol | C18 column | Acetonitrile: Water with 0.1% formic acid (50:50, v/v) (isocratic) | 265 nm | 10 - 60 µg/mL | [4] |

| Kaempferol, Myricetin, Quercetin | RP C18 column | 5% acetic acid and acetonitrile (gradient) | 367 nm | Not specified | [5] |

| Kaempferol, Rutin | Newcrom R1 | Water, Acetonitrile, and Sulfuric acid | 265 nm | Not specified | [6] |

| Kaempferol | Reversed-phase C18 column | Methanol: 0.1% formic acid (75:25, v/v) (isocratic) | 368 nm | 0.25 - 7.5 µg/mL | [7] |

| Kaempferol 3-O-(2'''-O-sinapoyl-β-sophoroside) | Not specified | Water and acetonitrile (both with 0.1% formic acid) (gradient) | MS detection | Not specified | [8] |

Experimental Protocols

Below are detailed protocols for the quantification of this compound, synthesized from the reviewed literature.

Protocol 1: Quantification of this compound in Plant Extracts

This protocol is adapted from a method used for the analysis of flavonoids in wrinkled rose petals.[1]

1. Sample Preparation (Extraction)

-

Objective: To extract flavonoids, including this compound, from the plant matrix.

-

Procedure:

-

Weigh a suitable amount of dried and powdered plant material (e.g., 1.0 g of rose petals).

-

Extract the sample with 70% ethyl alcohol. The exact volume and extraction method (e.g., sonication, reflux) may need to be optimized depending on the sample matrix.

-

Filter the extract to remove solid plant material.

-

The crude extract can be further purified using a macroporous adsorption resin (e.g., XAD-1600N) to enrich the flavonoid fraction.[2]

-

Evaporate the solvent from the purified extract and redissolve the residue in a known volume of the mobile phase for HPLC analysis.

-

2. HPLC Analysis

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Chromatographic Conditions:

-

Column: Shim-pack GIST C18 (4.6 × 250 mm, 5 µm) or equivalent.

-

Mobile Phase A: Methanol.

-

Mobile Phase B: 0.2% Formic acid in water.

-

Gradient Program: The specific gradient will need to be optimized but can be based on a program that starts with a high percentage of mobile phase B and gradually increases the percentage of mobile phase A to elute the analytes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: Room temperature.

-

Detection Wavelength: 360 nm.

-

3. Preparation of Standard Solutions and Calibration Curve

-

Objective: To create a standard curve for the quantification of this compound.

-

Procedure:

-

Accurately weigh a known amount of pure this compound standard.

-

Dissolve the standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected range of the samples (e.g., 0.025, 0.05, 0.1, 0.15, 0.2, 0.25 mg/mL).[1]

-

Inject each standard solution into the HPLC system in triplicate.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

The linearity of the method should be assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.[1]

-

4. Quantification

-

Inject the prepared sample solutions into the HPLC system.

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: General Method for Kaempferol and its Glycosides

This protocol provides a general framework that can be adapted for the analysis of kaempferol and its various glycosides.

1. Sample Preparation (with Hydrolysis for Aglycone Analysis)

-

Objective: To analyze the kaempferol aglycone content, which requires hydrolysis of the glycosidic bonds.

-

Procedure:

-

Extract flavonoids from the plant material as described in Protocol 1.

-

To hydrolyze the glycosides, treat the extract with an acid (e.g., 0.10 M hydrochloric acid) and heat under reflux.[9]

-

After hydrolysis, the aglycones (including kaempferol) can be extracted with an organic solvent like ethyl acetate.[5]

-

Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.

-

2. HPLC Analysis

-

Instrumentation: HPLC with UV-Vis or Diode Array Detector (DAD).

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.[4][5][7]

-

Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous solution (water with a small percentage of acid like formic or acetic acid) is typical.[4][5][7][8] An isocratic or gradient elution can be employed. For example, an isocratic mobile phase of methanol: 0.1% formic acid (75:25, v/v) has been used.[7]

-

Detection Wavelength: Flavonols like kaempferol show strong absorbance around 365-370 nm.[5][7][9] A wavelength of 265 nm has also been reported.[4][6]

-

3. Method Validation